N-Methyl chlorofluoroacetamide

Descripción general

Descripción

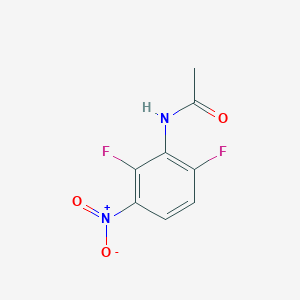

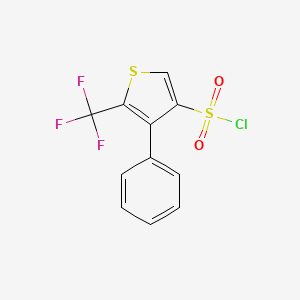

N-Methyl chlorofluoroacetamide is a compound that has been studied for its potential pharmacological properties. It is related to N-methylacetamide (NMA), a simple amide that has been extensively researched due to its structural similarity to the peptide bond. NMA is often used as a model compound in studies of protein structure and dynamics .

Synthesis Analysis

The synthesis of related N-methylacetamide derivatives has been explored in various studies. For instance, the synthesis of (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide, a compound with anti-inflammatory and analgesic properties, was achieved by extending structure-activity relationship studies of similar compounds . Another study described the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through a multi-step process involving acetylation, esterification, and ester interchange, starting from N-methylaniline . These synthetic approaches provide insights into the methods that could be applied to synthesize N-Methyl chlorofluoroacetamide.

Molecular Structure Analysis

The molecular structure of N-methylacetamide has been studied using gas electron diffraction, revealing bond distances and angles that are indicative of its geometry . The structure of NMA in the liquid state has also been investigated through x-ray scattering, which suggests the presence of hydrogen-bonded dimers or chainlike trimers . These findings are crucial for understanding the molecular structure of N-Methyl chlorofluoroacetamide, as the introduction of chloro and fluoro groups would likely influence its geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of N-methylacetamide has been studied in the context of its chlorination to form N-chloro-N-methylacetamide . This reaction's kinetics were found to be influenced by pH, chloride ion concentration, and temperature. Such studies on the reactivity of NMA derivatives can shed light on the chemical behavior of N-Methyl chlorofluoroacetamide under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of NMA and its derivatives have been extensively studied. For example, the effect of temperature and pressure on the structure, dynamics, and hydrogen bond properties of liquid NMA was investigated using molecular dynamics simulations . The vibrational characteristics of NMA have also been analyzed through spectroscopic methods and quantum chemical calculations . These studies provide a foundation for understanding the physical and chemical properties of N-Methyl chlorofluoroacetamide, as the substitution of hydrogen atoms with chloro and fluoro groups would impact these properties.

Aplicaciones Científicas De Investigación

Proteomics

“N-Methyl chlorofluoroacetamide” is a specialty product used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.

Results or Outcomes

Medicinal Chemistry

“N-Methyl chlorofluoroacetamide” has been used in the development of a targeted covalent inhibitor for mutated epidermal growth factor receptor (EGFR) (L858R/T790M) .

Application

The compound was used to design a targeted covalent inhibitor for mutated EGFR (L858R/T790M), a protein associated with non-small-cell lung cancer .

Methods of Application

The researchers used α-chlorofluoroacetamide (CFA) as the reactive group in the design of the inhibitor. The weak reactivity of CFA was chemically tuned to be suitable for the design of third-generation EGFR inhibitors that possess the pyrimidine scaffold .

Results or Outcomes

The structure-activity relationship study revealed that the CFA inhibitor displayed high covalent modification selectivity for the mutated EGFR in living cells. The inhibitor also showed higher inhibition selectivity to the mutated EGFR over wild-type EGFR when compared to clinically approved osimertinib .

Polymer Science

“N-Methyl chlorofluoroacetamide” could potentially be used in the field of polymer science .

Application

While the specific application of “N-Methyl chlorofluoroacetamide” in polymer science is not detailed in the source, it’s worth noting that N-methyl amides are valuable building blocks in natural products and pharmaceutical science .

Results or Outcomes

Occupational Health and Safety

“N-Methyl chlorofluoroacetamide” has been studied in the context of occupational health and safety .

Application

The compound was studied by the ECHA Committee for Risk Assessment (RAC) and Scientific Committee on Occupational Exposure Limits (SCOEL) to resolve differences in scientific opinions as regards exposure levels for 1-methyl-2-pyrrolidone (NMP) .

Methods of Application

The committees worked together to discuss the application of their differing methodologies in the case of NMP and to prepare a joint opinion, taking into account and evaluating all available scientific information .

Results or Outcomes

The committees recommended a common health-based reference value .

Green Chemistry

“N-Methyl chlorofluoroacetamide” could potentially be used in the field of green chemistry .

Application

While the specific application of “N-Methyl chlorofluoroacetamide” in green chemistry is not detailed in the source, it’s worth noting that transition metal catalyzed C–H activation has surfaced as a powerful tool to improve the efficacy of molecular synthesis .

Results or Outcomes

Transamidation

“N-Methyl chlorofluoroacetamide” has been studied in the context of transamidation .

Application

The compound was studied in the context of transamidation reactions of unactivated amides employing a variety of reagents .

Methods of Application

The researchers have activated amides by N-substitution of an activated group on the nitrogen atom of amide to boost its reactivity .

Results or Outcomes

The approach is compatible with the N-substitution of benzamide with aliphatic groups such as methyl, ethyl, n-propyl, n-butyl, cyclohexyl, and benzyl .

Propiedades

IUPAC Name |

2-chloro-2-fluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPTVVOTWUGZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

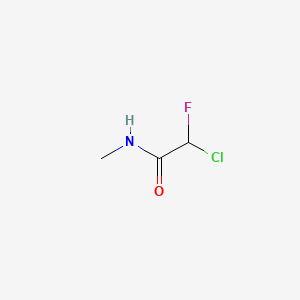

CNC(=O)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382058 | |

| Record name | 2-chloro-2-fluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl chlorofluoroacetamide | |

CAS RN |

53441-15-9 | |

| Record name | 2-Chloro-2-fluoro-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53441-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-2-fluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)